BB-22 5-hydroxyquinoline isomer is a synthetic compound classified within the family of cannabinoids, specifically designed as an analog of JWH 018. Its unique structural feature is the presence of a hydroxyquinoline group at the five position of the isoquinoline ring, differentiating it from other compounds in its class, such as BB-22, which contains a quinoline group. The molecular formula for BB-22 5-hydroxyquinoline is with a molecular weight of approximately 384.5 g/mol. This compound is primarily utilized in research settings, particularly in studies related to synthetic cannabinoids and their effects on the nervous system .
BB-22 5-hydroxyquinoline isomer is categorized as a synthetic cannabinoid and is often used in forensic and research applications due to its potential psychoactive properties. It falls under the broader classification of new psychoactive substances. The compound's synthesis typically involves multi-step organic synthesis techniques, although specific methods are not extensively documented in the literature .
The synthesis of BB-22 5-hydroxyquinoline generally follows multi-step organic synthesis protocols. While specific synthetic routes are not detailed in available literature, compounds of this nature are often synthesized through:
Further empirical studies on specific synthetic pathways could enhance understanding of its production and optimize yields .
The molecular structure of BB-22 5-hydroxyquinoline features a hydroxy group (-OH) attached to the five position of an isoquinoline ring system. This unique substitution plays a crucial role in its chemical behavior and potential biological activity.
This structure influences its interaction with cannabinoid receptors and contributes to its pharmacological profile .
Further experimental studies are necessary to elucidate its complete reactivity profile .
The mechanism of action for BB-22 5-hydroxyquinoline involves its interaction with cannabinoid receptors in the central nervous system. These receptors play a significant role in modulating neurotransmitter release and influencing various physiological processes.
Empirical studies are required to establish detailed pharmacodynamics and pharmacokinetics for this compound .
BB-22 5-hydroxyquinoline is characterized as a crystalline solid with a purity level typically exceeding 98%. It is recommended for storage at temperatures around -20°C to maintain stability.
The chemical properties include:
Analytical methods such as mass spectrometry can be employed for characterization and purity assessment .
BB-22 5-hydroxyquinoline serves several important roles in scientific research:
Due to its psychoactive properties, further empirical studies are necessary to explore its full range of applications and implications in pharmacology .
Synthetic Cannabinoid Receptor Agonists (SCRAs) are laboratory-engineered compounds designed to mimic the effects of natural cannabinoids by interacting primarily with cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Unlike Δ9-tetrahydrocannabinol (Δ9-THC), the partial agonist found in Cannabis sativa, most SCRAs function as full agonists with higher binding affinity and potency at CB1 receptors [1] [6]. This class constitutes the largest and fastest-growing group of novel psychoactive substances (NPS), with over 180 distinct structures identified globally [4] [6]. SCRAs are typically sprayed onto herbal matrices for smoking but increasingly appear as powders or liquids, complicating detection and regulation [6]. Their structural diversity arises from continuous modifications to circumvent legislative controls while enhancing receptor binding kinetics [1] [10].
The structural progression of SCRAs has followed a clear trajectory driven by clandestine chemistry and pharmaceutical precedents:
Table 1: Structural Evolution of Key SCRAs
Generation | Prototype Compound | Core Structure | Notable Modifications |
---|---|---|---|
1st (2008) | JWH-018 | Naphthoylindole | Pentyl tail, high CB1 efficacy |
2nd (2011) | RCS-4 | Benzoylindole | Methoxybenzoyl group |
3rd (2012) | BB-22 | Quinolinylindole | Quinoline bioisostere |
3rd Variant | BB-22 5-OH isomer | 5-Hydroxyquinolinylindole | C5-hydroxylation, polarity increase |
Regioisomerism—structural variations in atom connectivity—profoundly impacts SCRA pharmacology and legal status:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3